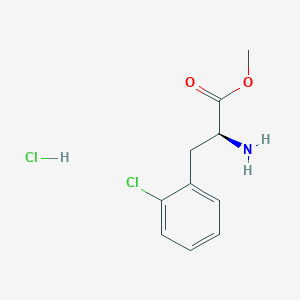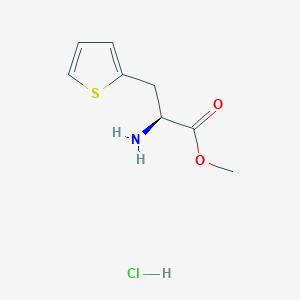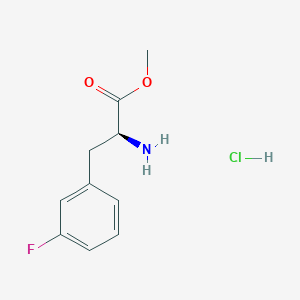
3-Fluoro-L-phenylalanine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-L-phenylalanine methyl ester hydrochloride is a fluorinated derivative of the amino acid phenylalanine. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry. The presence of a fluorine atom in the phenyl ring enhances its reactivity and stability, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-phenylalanine methyl ester hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas, followed by hydrolysis in the presence of sodium bicarbonate . This method yields the desired fluorinated product with good efficiency.
Industrial Production Methods
Industrial production of 3-Fluoro-L-phenylalanine methyl ester hydrochloride often employs a semicontinuous process starting from benzylamines. This method is advantageous as it does not require protecting groups, simplifying the synthesis and reducing costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Fluoro-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is incorporated into proteins to study protein folding and interactions.
Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of fluorinated polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-L-phenylalanine methyl ester hydrochloride involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s reactivity, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the acidity, basicity, and hydrophobicity of the compound, affecting its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-D-phenylalanine methyl ester hydrochloride
- 4-Fluoro-L-phenylalanine methyl ester hydrochloride
- 2-Fluoro-L-phenylalanine methyl ester hydrochloride
Uniqueness
3-Fluoro-L-phenylalanine methyl ester hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which significantly influences its chemical and biological properties. Compared to other fluorinated phenylalanine derivatives, this compound offers distinct advantages in terms of reactivity and stability, making it a valuable tool in various research applications .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYCRVHARXGJKA-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
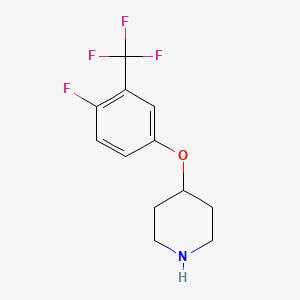
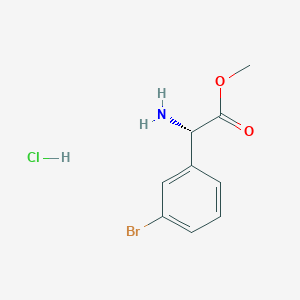
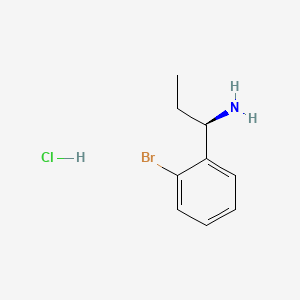
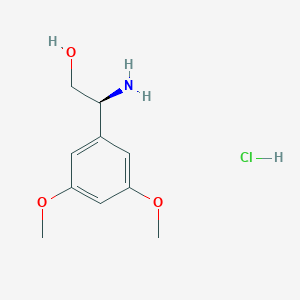
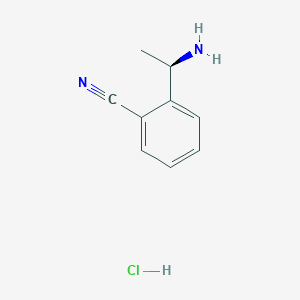
![4-[(1R)-1-aminoethyl]naphthalen-1-ol hydrochloride](/img/structure/B7947769.png)
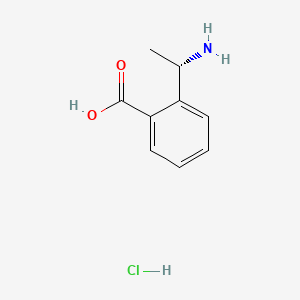
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7947775.png)
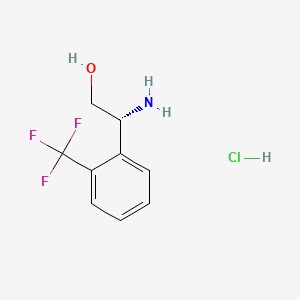
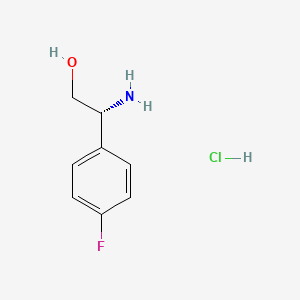
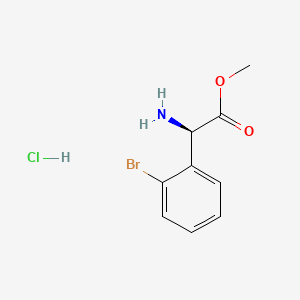
![[(1S)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7947794.png)
